An In-depth Technical Guide to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic Acid: A Focus on its Precursor, 3-Amino-4-methylbenzoic Acid
An In-depth Technical Guide to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic Acid: A Focus on its Precursor, 3-Amino-4-methylbenzoic Acid
A Note to the Reader:
Extensive research for "3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid" did not yield specific physical and chemical property data for this compound. This suggests that it may be a novel compound, not yet extensively characterized in publicly available literature. However, its structure indicates a direct synthetic relationship with the well-documented chemical intermediate, 3-Amino-4-methylbenzoic acid .
This guide will, therefore, provide a comprehensive technical overview of the physical properties of 3-Amino-4-methylbenzoic acid , a critical precursor. Understanding the characteristics of this starting material is fundamental for researchers and drug development professionals involved in the synthesis and characterization of its derivatives, such as 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid.
Introduction to 3-Amino-4-methylbenzoic Acid: A Key Synthetic Building Block
3-Amino-4-methylbenzoic acid is an aromatic amino acid that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a methyl group, allows for a variety of chemical transformations. This compound is of particular interest in the pharmaceutical industry as an intermediate in the synthesis of various therapeutic agents, including analgesics and anti-inflammatory drugs.[2] It is also a known impurity of the targeted therapy drug Nilotinib, designated as "Nilotinib Impurity C".[3]
The strategic placement of the functional groups—the amino group at the 3-position and the methyl group at the 4-position relative to the carboxylic acid—influences its reactivity and physical properties, making a thorough understanding of these characteristics essential for its effective use in synthetic chemistry.
Physicochemical Properties of 3-Amino-4-methylbenzoic Acid
The physical and chemical properties of 3-Amino-4-methylbenzoic acid are summarized in the table below, with detailed explanations following.
| Property | Value | Source(s) |
| IUPAC Name | 3-Amino-4-methylbenzoic acid | [3] |
| CAS Number | 2458-12-0 | [1][3][4] |
| Molecular Formula | C₈H₉NO₂ | [1][3] |
| Molecular Weight | 151.16 g/mol | [3][4] |
| Appearance | White to off-white, pale cream to brown, or pink to grayish crystalline powder or chunks.[1][4][5] | [1][4][5] |
| Melting Point | 162 - 168 °C | [4][5][6] |
| Boiling Point | ~273.17 °C (rough estimate) | [5] |
| Solubility | Very soluble in water; slightly soluble in DMSO and Methanol.[5] | [5] |
| pKa | 4.61 ± 0.10 (Predicted) | [5] |
Structural and Molecular Identifiers
The structural identity of 3-Amino-4-methylbenzoic acid is unequivocally established through various notation systems:
-
SMILES: CC1=C(C=C(C=C1)C(=O)O)N[3]
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InChI: InChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H,10,11)[3]
-
InChIKey: XKFIFYROMAAUDL-UHFFFAOYSA-N[3]
Synonyms for this compound include 3-Amino-p-toluic acid and 4-Methyl-3-aminobenzoic acid.[1][3][7]
Thermal Properties
The melting point of 3-Amino-4-methylbenzoic acid is consistently reported in the range of 162-168 °C.[4][5][6] This relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules.
Solubility Profile
The compound is described as being very soluble in water.[5] This is attributed to the presence of the polar carboxylic acid and amino functional groups, which can engage in hydrogen bonding with water molecules. Its solubility in organic solvents such as DMSO and methanol is noted as slight.[5] This solubility profile is a critical consideration for reaction setup, purification, and formulation processes.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of 3-Amino-4-methylbenzoic acid. The following diagram illustrates a typical characterization sequence.
Caption: Standard analytical workflow for the characterization of 3-Amino-4-methylbenzoic acid.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of 3-Amino-4-methylbenzoic acid to be 151.16 g/mol , with a molecular ion peak observed at m/z 151.[8]
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Infrared (IR) Spectroscopy: IR spectra are available and would be expected to show characteristic peaks for the N-H stretches of the amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.[3]
Synthesis and Reactivity
3-Amino-4-methylbenzoic acid is commonly synthesized via the reduction of 3-nitro-4-methylbenzoic acid.[5] A typical laboratory-scale synthesis involves the hydrogenation of the nitro-substituted precursor using a palladium on carbon (Pd/C) catalyst.[5]
The presence of the amino and carboxylic acid groups makes it a versatile synthon. The amino group can readily undergo acylation reactions, such as the reaction with cyclobutanecarbonyl chloride to form the target molecule of this guide's original query, 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid. The carboxylic acid group can be esterified or converted to an amide.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Amino-4-methylbenzoic acid is associated with the following hazards:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[4] It should be stored in a dark place under an inert atmosphere at room temperature.[5]
Conclusion
References
-
PubChem. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568. [Link]
-
CAS Common Chemistry. 3-Amino-4-methylbenzoic acid. [Link]
Sources
- 1. CAS 2458-12-0: 3-Amino-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-Methylbenzoesäure 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Amino-4-methylbenzoic acid | 2458-12-0 [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 3-Amino-4-methylbenzoic acid(2458-12-0) 1H NMR [m.chemicalbook.com]
